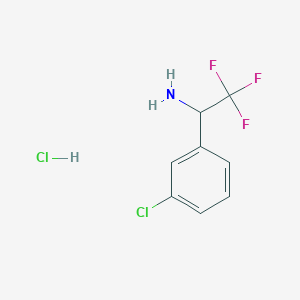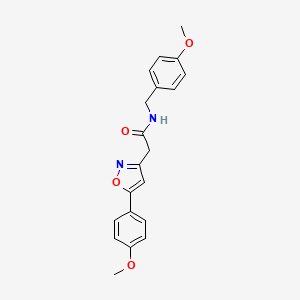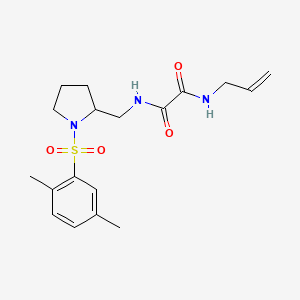![molecular formula C23H22ClN5O2S B2784755 3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 904579-85-7](/img/structure/B2784755.png)
3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that features a triazoloquinazoline core, a benzenesulfonyl group, and a cyclohexenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using benzenesulfonyl chloride under basic conditions.
Attachment of the Cyclohexenyl Ethyl Side Chain: This can be done through a nucleophilic substitution reaction where the triazoloquinazoline derivative reacts with 2-(cyclohex-1-en-1-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: This compound shares the cyclohexenyl ethyl side chain but lacks the triazoloquinazoline core and benzenesulfonyl group.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound has a similar side chain but differs in the core structure and functional groups.
Uniqueness
3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its combination of a triazoloquinazoline core, a benzenesulfonyl group, and a cyclohexenyl ethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohexen-1-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c24-17-11-12-20-19(15-17)21(25-14-13-16-7-3-1-4-8-16)26-22-23(27-28-29(20)22)32(30,31)18-9-5-2-6-10-18/h2,5-7,9-12,15H,1,3-4,8,13-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMXPMJWURTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2784675.png)



![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2784682.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)


![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2784690.png)

![4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2784692.png)

